Home > Products > Screening Compounds P56518 > Cangrelor (tetrasodium)
Cangrelor (tetrasodium) -

Cangrelor (tetrasodium)

Catalog Number: EVT-10963453
CAS Number:
Molecular Formula: C17H21Cl2F3N5Na4O12P3S2
Molecular Weight: 864.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cangrelor is derived from the modification of adenosine triphosphate and acts specifically on the P2Y12 receptor, a key player in platelet activation and aggregation. As a member of the antiplatelet drug class, it provides immediate effects upon administration, making it particularly useful in acute medical situations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cangrelor tetrasodium involves several steps, starting from 2-thiobarbituric acid and peracetyl-D-ribofuranose. The process can be summarized as follows:

  1. S-alkylation: 2-thiobarbituric acid undergoes selective S-alkylation.
  2. Nitration: The alkylated product is nitrated using nitric acid.
  3. Formation of Dichloropyrimidine: The nitrated compound is treated with phosphorus oxychloride to yield a dichloropyrimidine.
  4. Reduction: The nitro group is reduced using iron, resulting in an aniline derivative.
  5. Cyclization: The aniline undergoes cyclization to form a purine structure.
  6. Phosphorylation: The 5'-hydroxyl group is converted to a phosphodichloridate, which is then reacted with dichloromethylenebis(phosphonic acid) and tributylamine to produce Cangrelor directly .

This multi-step synthesis includes purification stages involving chromatography and lyophilization to ensure product quality.

Molecular Structure Analysis

Structure and Data

Cangrelor has a complex molecular structure characterized by multiple functional groups and chiral centers. Its chemical formula is C17H25Cl2F3N5O12P3S2C_{17}H_{25}Cl_{2}F_{3}N_{5}O_{12}P_{3}S_{2}, with a molar mass of approximately 776.35 g/mol .

The structure includes:

  • A purine base
  • Phosphate groups
  • Chlorine substituents
  • A thiol group

These components contribute to its high-affinity binding to the P2Y12 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Cangrelor's synthesis involves various chemical reactions, including:

  • Alkylation: The introduction of alkyl groups to enhance receptor binding.
  • Nitration and Reduction: Modifications that prepare the compound for cyclization.
  • Phosphorylation: Essential for creating the active triphosphate form that interacts with the P2Y12 receptor.

Each reaction step must be carefully controlled to maximize yield and purity, with purification often requiring advanced techniques like ion-exchange chromatography .

Mechanism of Action

Process and Data

Cangrelor functions as a reversible antagonist of the P2Y12 receptor, inhibiting adenosine diphosphate-mediated platelet activation. Upon intravenous administration, it rapidly binds to the receptor, preventing platelet aggregation almost completely within minutes. This effect allows for immediate therapeutic action during procedures like coronary interventions .

The pharmacokinetics of Cangrelor reveal:

  • Bioavailability: 100% (IV)
  • Elimination half-life: Approximately 3–6 minutes
  • Rapid restoration of normal platelet function within one hour after cessation of infusion .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cangrelor tetrasodium appears as a white to off-white amorphous solid. Key physical properties include:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: The compound exhibits stability under appropriate storage conditions but requires careful handling due to its sensitivity to hydrolysis.

Chemical analysis confirms that Cangrelor maintains high purity levels (>99%) post-synthesis through rigorous testing protocols including HPLC (High-Performance Liquid Chromatography) for impurities and degradation products .

Applications

Scientific Uses

Cangrelor's primary application lies in its role as an antiplatelet agent during cardiovascular procedures. It is particularly beneficial for:

  • Patients undergoing percutaneous coronary interventions who require rapid antiplatelet effects.
  • Situations where oral P2Y12 inhibitors are not suitable due to delayed onset or variability in absorption.

Moreover, ongoing research explores additional therapeutic roles for Cangrelor in other thrombotic conditions, potentially expanding its clinical utility beyond current applications .

Introduction to P2Y<sub>12</sub> Receptor Antagonism Pharmacology

Structural Basis for Nucleotide Analog P2Y12 Inhibition

Cangrelor tetrasodium (molecular formula: C17H21Cl2F3N5Na4O12P3S2) is a modified adenosine triphosphate analogue designed for high-affinity P2Y12 binding. Its structure incorporates three critical modifications that confer potent and selective antagonism:

  • A dichloromethylene bisphosphonate group replaces the terminal phosphate, rendering the molecule hydrolysis-resistant to ectonucleotidases while maintaining high receptor affinity.
  • Thioether substitutions at the 2-position enhance specificity for the P2Y12 receptor over other purinergic receptors (e.g., P2Y1).
  • A trifluoropropylthio chain at the N6 position optimizes hydrophobic interactions within the receptor's transmembrane binding pocket.

These structural features enable cangrelor to competitively displace endogenous adenosine diphosphate from the P2Y12 receptor through stereospecific interactions with extracellular cysteine residues (Cys97, Cys175) and transmembrane domain residues (Lys280, Thr163). This binding disrupts adenosine diphosphate-induced Gi signaling, thereby inhibiting adenylate cyclase suppression and maintaining intracellular cyclic adenosine monophosphate levels. Elevated cyclic adenosine monophosphate subsequently suppresses glycoprotein IIb/IIIa receptor activation and fibrinogen binding—the final common pathway for platelet aggregation [1] [5].

Table 1: Structural Elements of Cangrelor and Their Pharmacological Roles

Structural ElementChemical ModificationPharmacological Role
Phosphate BackboneDichloromethylene bisphosphonateResists enzymatic degradation; enhances plasma stability
Purine N6 PositionTrifluoropropylthio chainBinds hydrophobic P2Y12 pocket; increases receptor specificity
Ribose 2-PositionMethylthioethyl thioetherOptimizes steric fit with extracellular receptor domains

Comparative Mechanisms of Reversible vs. Irreversible Platelet Inhibitors

P2Y12 inhibitors are classified by their binding reversibility and metabolic requirements:

  • Irreversible Inhibitors (Thienopyridines: Clopidogrel, Prasugrel):These prodrugs require cytochrome P450-mediated oxidation to form active metabolites that covalently bind P2Y12 receptors. The disulfide bridge formed with Cys17 permanently inactivates the receptor for its lifespan (7–10 days), rendering platelet recovery dependent on new platelet production. This mechanism carries significant limitations:
  • Delayed onset (2–4 hours for clopidogrel; 30 minutes for prasugrel) due to metabolic requirements
  • Interpatient variability in activation efficiency (particularly with clopidogrel polymorphisms)
  • "Drug resistance" in high platelet-turnover states due to uninhibited nascent platelets [2] [3]

  • Reversible Inhibitors (Cangrelor, Ticagrelor):These agents bind non-covalently to the P2Y12 receptor:

  • Cangrelor: As an adenosine triphosphate analog, it directly competes with adenosine diphosphate at the ligand-binding site without metabolic activation. Binding is transient, with dissociation governed by mass-action kinetics.
  • Ticagrelor: Although oral, it reversibly binds at a site distinct from adenosine diphosphate but allosterically modulates receptor conformation.

Critical pharmacodynamic distinctions emerge:

  • Offset Kinetics: Cangrelor's inhibition reverses within 60 minutes of infusion cessation versus 3–5 days for clopidogrel.
  • Consistency: Bypassing metabolism eliminates pharmacogenetic variability (e.g., CYP2C19 loss-of-function alleles).
  • Target Specificity: Cangrelor exhibits >1,000-fold selectivity for P2Y12 over P2Y1, P2X1, and adenosine receptors, minimizing off-target effects [1] [2] [5].

Table 2: Mechanism Comparison of Representative P2Y12 Inhibitors

PropertyCangrelor (IV)Clopidogrel (Oral)Ticagrelor (Oral)
Binding MechanismCompetitive, reversibleIrreversible covalentAllosteric, reversible
Requires MetabolismNoYes (CYP-dependent)No (active parent compound)
Time to Peak Effect2 minutes2–4 hours1.5–3 hours
Functional Recovery1 hour post-infusion5–7 days3–5 days
Selectivity for P2Y12>1,000-fold>100-fold~100-fold

Pharmacodynamic Rationale for Intravenous Antiplatelet Therapy

The intravenous route for P2Y12 inhibition addresses critical therapeutic gaps in acute settings:

  • Immediate Platelet Inhibition:Coronary interventions require rapid, high-level platelet inhibition (>80%) to prevent thrombotic complications. Cangrelor achieves >95% inhibition of adenosine diphosphate-induced platelet aggregation within 2 minutes of bolus administration. This is attributable to direct receptor binding (no metabolic activation) and high bioavailability. Oral agents fail in this context due to first-pass metabolism and delayed absorption—particularly problematic in hemodynamically unstable patients, those with gastrointestinal hypomotility, or those receiving opioid analgesics [1] [4] [5].

  • Therapeutic Precision:The linear dose-response relationship (30 µg/kg bolus + 4 µg/kg/min infusion) enables predictable platelet inhibition across diverse patient populations. Pharmacodynamic studies demonstrate consistent inhibition curves regardless of renal/hepatic function, age, or body mass—addressing key limitations of clopidogrel. Continuous infusion maintains steady-state inhibition (94.3% ± 3.1% during perfusion), crucial for lengthy or complicated percutaneous coronary intervention [4] [5].

  • Rapid Reversibility:Cangrelor's half-life of 3–6 minutes and restoration of baseline platelet function within 60 minutes provide critical control during bleeding events or unplanned surgery. This contrasts with irreversible agents where platelet transfusion is the only reversal strategy—a suboptimal solution given nascent platelet inhibition. The CHAMPION PHOENIX trial demonstrated cangrelor's benefit in reducing periprocedural myocardial infarction and stent thrombosis without increasing severe bleeding, underscoring its favorable risk-benefit profile during time-limited interventions [2] [4].

  • Bridging Capability:For patients transitioning from intravenous to oral therapy, cangrelor maintains inhibition during the "therapeutic gap" when oral agents (e.g., ticagrelor) are absorbed. Pharmacodynamic studies confirm that ticagrelor administered during cangrelor infusion achieves >80% inhibition within 30 minutes, avoiding the vulnerability period inherent with clopidogrel [2] [5].

Table 3: Pharmacodynamic Profile of Intravenous Cangrelor in Acute Settings

ParameterValueClinical Implication
Onset (Time to >90% IPA)2 minutesImmediate PCI readiness; no pretreatment delay
Peak Inhibition98.5% ± 1.2%Near-complete blockade of ADP-induced aggregation
Steady-State Concentration9.2 ng/mL (at 4 µg/kg/min)Predictable response across patient subgroups
Offset (Time to <50% IPA)60 minutes post-discontinuationSafe transition to surgery if needed; bleeding management
Inhibition VariabilityCV <10%Reduced thrombotic risk in "high on-treatment platelet reactivity" patients

IPA = Inhibition of platelet aggregation; CV = Coefficient of variation; ADP = Adenosine diphosphate; PCI = Percutaneous coronary intervention.

Properties

Product Name

Cangrelor (tetrasodium)

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

Molecular Formula

C17H21Cl2F3N5Na4O12P3S2

Molecular Weight

864.3 g/mol

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1

InChI Key

COWWROCHWNGJHQ-OPKBHZIBSA-J

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.